molecular formula C13H28O2 B14515420 11-Methyldodecane-1,7-diol CAS No. 62870-49-9

11-Methyldodecane-1,7-diol

Cat. No.: B14515420
CAS No.: 62870-49-9
M. Wt: 216.36 g/mol
InChI Key: ZOCQRTQQZQUBRK-UHFFFAOYSA-N
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Description

11-Methyldodecane-1,7-diol is an organic compound with the molecular formula C13H28O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is characterized by its long carbon chain with a methyl group at the 11th position and hydroxyl groups at the 1st and 7th positions. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldodecane-1,7-diol can be achieved through several methods. One common approach involves the reduction of dodecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of dodecanedioic acid or its esters. This process is carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 11-Methyldodecane-1,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

11-Methyldodecane-1,7-diol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, lubricants, and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 11-Methyldodecane-1,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes, altering their activity and potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,12-Dodecanediol: Another long-chain diol with hydroxyl groups at the 1st and 12th positions.

    2-Methyldodecane: A similar hydrocarbon with a methyl group at the 2nd position but lacking hydroxyl groups.

Comparison: 11-Methyldodecane-1,7-diol is unique due to the specific positioning of its hydroxyl groups and the presence of a methyl group at the 11th position. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

62870-49-9

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

11-methyldodecane-1,7-diol

InChI

InChI=1S/C13H28O2/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14/h12-15H,3-11H2,1-2H3

InChI Key

ZOCQRTQQZQUBRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(CCCCCCO)O

Origin of Product

United States

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